molecular formula C18H19N3O2 B13941251 2-Methylamino-4'-(3-oxo-1,2,3,4-tetrahydroisoquinolyl)acetanilide CAS No. 54087-44-4

2-Methylamino-4'-(3-oxo-1,2,3,4-tetrahydroisoquinolyl)acetanilide

Katalognummer: B13941251
CAS-Nummer: 54087-44-4
Molekulargewicht: 309.4 g/mol
InChI-Schlüssel: MWAVQYYNMDPWIO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methylamino-4’-(3-oxo-1,2,3,4-tetrahydroisoquinolyl)acetanilide is a chemical compound with the molecular formula C18H19N3O2. This compound is part of the isoquinoline family, which is known for its diverse biological activities and potential therapeutic applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylamino-4’-(3-oxo-1,2,3,4-tetrahydroisoquinolyl)acetanilide typically involves the reaction of 2-methylaminoacetanilide with a suitable isoquinoline derivative under specific conditions. The reaction often requires the use of catalysts and controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards .

Analyse Chemischer Reaktionen

Types of Reactions

2-Methylamino-4’-(3-oxo-1,2,3,4-tetrahydroisoquinolyl)acetanilide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical to achieving the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction could produce more saturated compounds .

Wissenschaftliche Forschungsanwendungen

2-Methylamino-4’-(3-oxo-1,2,3,4-tetrahydroisoquinolyl)acetanilide has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-Methylamino-4’-(3-oxo-1,2,3,4-tetrahydroisoquinolyl)acetanilide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. The compound’s structure allows it to fit into active sites of enzymes, inhibiting their activity and altering cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Methylamino-4’-(3-oxo-1,2,3,4-tetrahydroisoquinolin-1-yl)acetanilide
  • 2-Methylamino-4’-(3-oxo-1,2,3,4-tetrahydroisoquinolin-2-yl)acetanilide
  • 2-Methylamino-4’-(3-oxo-1,2,3,4-tetrahydroisoquinolin-3-yl)acetanilide

Uniqueness

2-Methylamino-4’-(3-oxo-1,2,3,4-tetrahydroisoquinolyl)acetanilide is unique due to its specific structural configuration, which imparts distinct biological activities and chemical reactivity. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications.

Eigenschaften

CAS-Nummer

54087-44-4

Molekularformel

C18H19N3O2

Molekulargewicht

309.4 g/mol

IUPAC-Name

2-(methylamino)-N-[4-(3-oxo-2,4-dihydro-1H-isoquinolin-1-yl)phenyl]acetamide

InChI

InChI=1S/C18H19N3O2/c1-19-11-17(23)20-14-8-6-12(7-9-14)18-15-5-3-2-4-13(15)10-16(22)21-18/h2-9,18-19H,10-11H2,1H3,(H,20,23)(H,21,22)

InChI-Schlüssel

MWAVQYYNMDPWIO-UHFFFAOYSA-N

Kanonische SMILES

CNCC(=O)NC1=CC=C(C=C1)C2C3=CC=CC=C3CC(=O)N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.